molecular formula C13H20N2O5 B2525606 (S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate CAS No. 672310-07-5

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate

カタログ番号: B2525606
CAS番号: 672310-07-5
分子量: 284.312
InChIキー: XWMGDDWCHXFLSM-QMMMGPOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate is a chiral oxazole derivative featuring a Boc-protected aminoethyl substituent at position 5 and an ethyl ester group at position 2. Its (S)-configuration at the chiral center influences its stereochemical interactions, making it relevant in asymmetric synthesis and drug development. The Boc group enhances solubility and stability during synthetic workflows, while the oxazole core contributes to π-π stacking and hydrogen-bonding capabilities, critical for biological activity .

特性

IUPAC Name

ethyl 5-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-6-18-11(16)9-10(19-7-14-9)8(2)15-12(17)20-13(3,4)5/h7-8H,6H2,1-5H3,(H,15,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMGDDWCHXFLSM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC=N1)[C@H](C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate typically involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This reaction proceeds through a cyclization process to form the oxazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

化学反応の分析

1.1. Key Synthetic Routes

The compound is synthesized via Mitsunobu reaction or AgClO4-mediated alkylation , leveraging oxazole ring stability and stereoselective functionalization. Representative protocols include:

  • Oxazole core construction : β-keto esters (e.g., 2a–c in ) are treated with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to form β-enamino diketones, cyclized to oxazole-4-carboxylates .

  • Stereoselective introduction of Boc-protected amine : (S)-configured ethyl groups are installed using chiral auxiliaries or enzymatic resolution .

Table 1: Comparative Synthetic Yields

Reaction StepReagents/ConditionsYield (%)Source
Oxazole ring formationDMF·DMA, Meldrum’s acid adduct68–92
Boc-amine alkylationAgClO₄, CH₃CN, 60°C, 24 h44–88
EsterificationEthanol/H₂SO₄, reflux75–90

2.1. Ester Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis to carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling peptide coupling . Acidic conditions (HCl/MeOH) preserve the Boc group .

2.2. Boc Deprotection

Treatment with TFA or HCl in dioxane removes the tert-butoxycarbonyl (Boc) group, generating a free amine for further functionalization (e.g., amide bond formation) .

Table 2: Deprotection Efficiency

ConditionTime (h)Efficiency (%)Byproduct ManagementSource
TFA/CH₂Cl₂ (1:1)2>95Neutralization with NaHCO₃
4M HCl/dioxane490Solvent evaporation

Singlet Oxygen (¹O₂) Reactivity

Oxazole derivatives exhibit moderate ¹O₂ reactivity, influenced by substituents:

  • Electron-donating groups (e.g., methyl at C-5) enhance reaction rates (k ≈ 3.1–9.6 × 10⁸ M⁻¹s⁻¹) .

  • Steric hindrance from the Boc-protected ethylamine reduces oxidation susceptibility compared to unsubstituted oxazoles .

Table 3: ¹O₂ Bimolecular Rate Constants

Compound Typek (M⁻¹s⁻¹)Relative Reactivity vs. ThiazolesSource
5-Methyloxazole9.6 × 10⁸57× faster than thiazoles
Boc-protected oxazole3.1 × 10⁸18× faster than thiazoles

Stability and Handling

  • Thermal stability : Decomposes above 150°C; store at −20°C under inert atmosphere .

  • Light sensitivity : Degrades under prolonged UV exposure due to oxazole ring photooxidation .

科学的研究の応用

Biological Activities

Research has indicated several biological activities associated with (S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of oxazole compounds exhibit significant antibacterial properties against various pathogens, including Mycobacterium smegmatis . The incorporation of the tert-butoxycarbonyl group enhances the compound's stability and solubility, which may contribute to its antimicrobial efficacy.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways related to disease processes. For instance, compounds with similar structures have shown promise in inhibiting leucyl-tRNA synthetase, a target for antibiotic development .
  • Therapeutic Potential : The unique structural features of this compound make it a candidate for further exploration in drug design, particularly in developing new antibiotics or anticancer agents.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of various oxazole derivatives, including this compound). The results indicated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Synthesis Optimization

In a separate investigation focused on synthesizing amino acid-like building blocks, researchers optimized the synthetic route for this compound. The study highlighted the importance of reaction conditions in achieving high yields and purity, demonstrating the compound's versatility as a building block in medicinal chemistry .

作用機序

The mechanism of action of (S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, influencing biological pathways. The tert-butoxycarbonyl group provides stability and protection to the amino group, allowing for selective reactions and interactions.

類似化合物との比較

Comparison with Structural Analogs

Oxazole-Based Derivatives

a) Compound 27 (Ethyl 5-[2-[(tert-Butoxycarbonyl)amino]ethyl]-2-[[(tert-butyldimethylsilyl)oxy]-1-(methanesulfonyloxy)ethyl]oxazole-4-carboxylate)
  • Structural Differences : Contains a methanesulfonyloxy group and a tert-butyldimethylsilyl (TBS) ether at position 2.
  • Properties : The TBS group increases steric bulk and lipophilicity (logP ≈ 4.2), while the methanesulfonyloxy group enhances electrophilicity.
  • Synthesis : Achieved in 97% yield via a multistep procedure involving silylation and sulfonylation .
  • Applications : Used as a precursor for complex natural product synthesis due to its orthogonal protecting groups.
b) Compound 24 ((S)-Ethyl 2-(2-methyl-1-(methylamino)propyl)oxazole-4-carboxylate hydrochloride)
  • Structural Differences: Features a methylamino-propyl substituent at position 2 instead of the Boc-protected aminoethyl group.
  • Properties: The absence of the Boc group reduces steric hindrance, increasing reactivity toward nucleophiles. Protonation of the methylamino group enhances water solubility (logP ≈ 1.8).
  • Synthesis : Derived from Boc-deprotection (98% yield) under acidic conditions .
c) Compound 28 (Ethyl 2-[1-Amino-2-[(tert-butyldimethylsilyl)oxy]ethyl]-5-[2-[(tert-butoxycarbonyl)amino]ethyl]oxazole-4-carboxylate)
  • Structural Differences: Combines a Boc-protected aminoethyl group at position 5 with a TBS-protected aminoethanol substituent at position 2.
  • Properties: Dual protection (Boc and TBS) allows selective deprotection, enabling sequential functionalization. The amino group at position 2 facilitates cross-coupling reactions .

Thiazole-Based Derivatives

a) Ethyl 5-aminothiazole-4-carboxylate (CAS 18903-18-9)
  • Core Heterocycle : Thiazole (sulfur at position 1, nitrogen at position 3).
  • Properties : Higher electron-withdrawing character due to sulfur, reducing aromaticity compared to oxazole. Lower thermal stability (decomposition at 120°C vs. 150°C for oxazoles).
  • Similarity: Structural similarity score of 0.86 due to analogous ester and amino groups .
b) Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate (CAS 96929-05-4)
  • Structural Differences: Boc-protected aminomethyl group at position 2.
  • Properties : Increased steric bulk at position 2 reduces ring planarity, affecting π-stacking. Higher logP (≈3.5) compared to oxazole analogs (logP ≈2.8) .

Pyrazole-Based Derivatives

Ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate
  • Core Heterocycle : Pyrazole (two adjacent nitrogen atoms).
  • Properties : Enhanced hydrogen-bonding capacity due to dual nitrogen sites. The 4-tert-butylphenyl group introduces significant hydrophobicity (logP ≈4.5).
  • Applications : Explored as kinase inhibitors, though molecular weight and MDL data remain unreported .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight logP Key Applications
Target Compound Oxazole Boc-aminoethyl (C5), ethyl ester (C4) ~325.3* 2.8 Drug intermediates, catalysis
Compound 27 Oxazole TBS-ether, methanesulfonyloxy (C2) 537.23 4.2 Natural product synthesis
Compound 24 Oxazole Methylamino-propyl (C2) ~285.8* 1.8 Bioactive molecule scaffolds
Ethyl 5-aminothiazole-4-carboxylate Thiazole Amino (C5), ethyl ester (C4) 172.2 1.2 Antimicrobial agents
CAS 96929-05-4 Thiazole Boc-aminomethyl (C2), ethyl ester (C4) 301.4 3.5 Peptide mimetics

*Estimated based on structural formula.

Key Findings

Steric and Electronic Effects : Boc protection in the target compound improves stability but reduces reactivity compared to deprotected analogs like Compound 22.

Synthetic Flexibility : Dual-protected compounds (e.g., Compound 28) enable sequential functionalization, critical for complex molecule assembly .

生物活性

(S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate, with CAS Number 672310-07-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies that highlight its pharmacological significance.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O₅
Molecular Weight284.308 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point415.6 ± 40.0 °C at 760 mmHg
Flash Point205.2 ± 27.3 °C
LogP1.65

These properties indicate that the compound is a stable organic molecule with a moderate boiling point and good solubility characteristics, which are crucial for biological activity.

Recent studies have indicated that compounds similar to this compound may function as electrophilic agents capable of targeting specific proteins within cells. For instance, research on related heterocycles suggests that they can induce ferroptosis—a form of regulated cell death—by covalently modifying thiol groups in proteins such as GPX4, which plays a critical role in cellular antioxidant defense mechanisms .

In Vitro Studies

Biological evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's structure allows it to interact with cellular targets effectively:

  • Cell Line Testing : In vitro studies revealed an EC50 value of approximately 2.1 μM against certain cancer cell lines, indicating moderate potency .
  • Mechanistic Insights : The compound's ability to induce oxidative stress and apoptosis in targeted cells has been linked to its electrophilic nature, which facilitates covalent interactions with cellular macromolecules.

In Vivo Studies

The efficacy of this compound has also been assessed in various animal models:

  • Mouse Models : Studies involving murine models of cancer showed promising results, with notable reductions in tumor size when administered at optimized dosages.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, enhancing its potential for therapeutic applications.

Case Studies

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various oxazole derivatives, this compound was found to significantly inhibit tumor growth in xenograft models. The study highlighted its mechanism involving the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of similar oxazole compounds in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are validated for producing (S)-Ethyl 5-(1-((tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylate, and how are yields optimized?

Methodological Answer: Synthesis involves multi-step protocols:

  • Step 1: React a Boc-protected aminoethyl precursor with ethyl bromopyruvate in THF/NaHCO₃ at 65°C for 16 hours.
  • Step 2: Cyclize intermediates using trifluoroacetic anhydride and pyridine.
  • Step 3: Purify via silica gel chromatography (85:15 n-hexane:EtOAc). Yield optimization requires strict anhydrous conditions, controlled heating, and stoichiometric excess of ethyl bromopyruvate (1.5 equiv). Purity >95% is confirmed by TLC and NMR .

Q. How is the compound structurally characterized to confirm identity and purity?

Methodological Answer: Use:

  • ¹H NMR: δ 1.32 (tert-butyl), 4.32 (ethyl ester), 3.38 (methylene adjacent to Boc).
  • ¹³C NMR: 161.7 ppm (oxazole C=O), 79.5 ppm (Boc quaternary carbon).
  • IR: Peaks at 1716 cm⁻¹ (ester C=O) and 1513 cm⁻¹ (oxazole ring).
  • HRMS: Molecular ion [M+H]⁺ at m/z 537.2297 (calculated vs. 537.2281 observed). HPLC with a C18 column (acetonitrile/water gradient, UV 254 nm) confirms purity .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Ventilation: Use fume hoods (>0.5 m/s face velocity) to avoid aerosol inhalation.
  • PPE: Nitrile gloves (ASTM F739-tested), safety goggles, and lab coats.
  • Spill Management: Absorb with vermiculite; dispose as hazardous waste (EPA Class D002).
  • Storage: Amber glass with PTFE-lined caps at 2–8°C under N₂ .

Advanced Research Questions

Q. How can the oxazole ring be selectively functionalized without compromising the Boc group?

Methodological Answer:

  • Electrophilic Substitution: Nitration (HNO₃/H₂SO₄, 0°C) targets the electron-deficient 2-position.
  • Cross-Coupling: Suzuki-Miyaura with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) modifies the 5-position.
  • Protection: Pre-treat with TMSCl to shield the Boc group during reactions. Monitor deprotection risks via TLC in 10% TFA/DCM .

Q. What computational models predict the compound’s interaction with biological targets like G-quadruplex DNA?

Methodological Answer:

  • Docking: AutoDock Vina with G4 DNA (PDB: 1KF1) identifies stacking interactions at guanine quartets.
  • QM/MM Simulations: Gaussian 09/AMBER assess binding energies (ΔG ≈ -8.2 kcal/mol).
  • Validation: Surface plasmon resonance (SPR) shows KD = 2.1 µM, aligning with computational predictions (±15%) .

Q. How do substituents at the oxazole 5-position influence reactivity and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., NO₂): Increase electrophilicity (Hammett σp +1.27), enabling nucleophilic substitution.
  • Electron-Donating Groups (e.g., CH₃): Enhance lipophilicity (logP +0.89) for membrane penetration.
  • Bioactivity: 4-Nitrophenyl analogs show 3-fold higher kinase inhibition (IC₅₀ 0.45 µM vs. 1.3 µM for CH₃) due to π-π stacking .

Q. What strategies stabilize the Boc group during long-term storage or harsh reactions?

Methodological Answer:

  • Storage: Desiccated containers under N₂ at -20°C prevent hydrolysis (degradation <1% over 6 months).
  • Reaction Conditions: Avoid protic solvents (e.g., MeOH) and temperatures >150°C (TGA decomposition onset).
  • Deprotection: Use 50% TFA/DCM (1 h, RT) for controlled removal without oxazole ring damage .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。